![molecular formula C8H14ClNO2 B2873609 5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride CAS No. 1909337-63-8](/img/structure/B2873609.png)
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
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Overview
Description
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909337-63-8 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is1S/C8H13NO2.ClH/c10-7(11)6-4-8(6)2-1-3-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Carboxylic acids such as Azelaic acid have demonstrated efficacy in treating acne and hyperpigmentary skin disorders due to their antiproliferative and cytotoxic effects on malignant melanocytes. This suggests the potential for carboxylic acid derivatives in dermatological applications (Fitton & Goa, 1991).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition of engineered microbes by carboxylic acids, commonly used as food preservatives, affects the fermentation process for biofuel and biochemical production. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH can aid in developing more robust microbial strains (Jarboe, Royce, & Liu, 2013).
Role in Food Additives and Nutraceuticals
Chlorogenic acid, a phenolic compound, has shown promise in treating metabolic syndrome through its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a food additive and nutraceutical underlines the versatile applications of carboxylic acid derivatives in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Fermentation Process Development
The review of fermentation processes for producing medium-chain-length poly-3-hydroxyalkanoates from carboxylic acids highlights the potential of these substances in biopolymer production. Understanding the kinetics of these processes could lead to more cost-effective and sustainable production methods (Sun, Ramsay, Guay, & Ramsay, 2007).
Reactive Extraction of Carboxylic Acids
Advancements in using organic solvents and supercritical fluids for the extraction of carboxylic acids from aqueous solutions indicate the importance of carboxylic acids in industrial separation processes. Supercritical CO2, in particular, offers an efficient and environmentally friendly method for carboxylic acid separation (Djas & Henczka, 2018).
Safety and Hazards
properties
IUPAC Name |
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(6)2-1-3-9-5-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFQYQLWOGRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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